molecular formula C8H7Br2IO B13459075 5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene

5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene

Cat. No.: B13459075
M. Wt: 405.85 g/mol
InChI Key: NGPVZFFUXOAVNG-UHFFFAOYSA-N
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Description

5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the bromination of a methoxy-substituted benzene ring, followed by iodination and further bromomethylation. The reaction conditions often require the use of bromine or iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling catalysts (e.g., palladium complexes). The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and reaction times.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or functionalized benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated benzene derivatives, such as:

Uniqueness

5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene is unique due to the specific combination of bromine, iodine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7Br2IO

Molecular Weight

405.85 g/mol

IUPAC Name

5-bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene

InChI

InChI=1S/C8H7Br2IO/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-3H,4H2,1H3

InChI Key

NGPVZFFUXOAVNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1I)CBr)Br

Origin of Product

United States

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